N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine
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Overview
Description
N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 3-chloro-4-methylphenyl group and an oxolan-2-ylmethyl group.
Preparation Methods
The synthesis of N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine typically involves multiple steps, including the formation of the pteridine core and subsequent substitution reactions. One common synthetic route involves the reaction of 3-chloro-4-methylphenylamine with a pteridine precursor under specific conditions to introduce the 3-chloro-4-methylphenyl group. The oxolan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using an appropriate oxolan-2-ylmethyl halide .
Chemical Reactions Analysis
N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can be compared with other similar compounds, such as:
N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine: Lacks the oxolan-2-ylmethyl group, which may affect its reactivity and applications.
N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine:
This compound’s unique combination of substituents makes it distinct from other pteridine derivatives, offering specific advantages in terms of reactivity and application potential.
Properties
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-11-4-5-12(9-14(11)19)23-17-15-16(21-7-6-20-15)24-18(25-17)22-10-13-3-2-8-26-13/h4-7,9,13H,2-3,8,10H2,1H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFOYIHWXDMALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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